10-Hydroxymorphine is a significant morphine derivative, recognized for its analgesic properties. It is structurally related to morphine and codeine, sharing similar pharmacological effects. This compound has garnered attention in both medicinal chemistry and pharmacology due to its potential applications in pain management.
10-Hydroxymorphine can be synthesized from various morphine precursors. One common method involves the oxidation of 3-O-allylmorphine using chromium (VI) oxide in dilute sulfuric acid, leading to the formation of 10-hydroxymorphine. Additionally, it is often studied as a product of morphine metabolism and degradation processes.
Chemically, 10-hydroxymorphine belongs to the class of opiate alkaloids. It is categorized under narcotic analgesics, functioning similarly to its parent compound, morphine, but with distinct pharmacological profiles.
The synthesis of 10-hydroxymorphine can be achieved through several methods:
The synthesis often employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification and characterization of the compound. Analytical methods like UV and fluorimetric spectrometry are utilized for quantification and analysis in biological samples .
The molecular formula for 10-hydroxymorphine is C17H21NO3. Its structure features a hydroxyl group (-OH) at the 10-position of the morphine skeleton, which significantly influences its pharmacological activity compared to morphine.
The reactions are typically monitored using chromatographic techniques to ensure the purity and yield of the desired product.
10-Hydroxymorphine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to mu-opioid receptors, similar to morphine, but may exhibit different affinities and efficacies due to structural variations.
Research indicates that while 10-hydroxymorphine retains analgesic properties, it may also have a lower side effect profile compared to traditional opioids. This aspect makes it a candidate for further study in pain management strategies .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
10-Hydroxymorphine is a semi-synthetic derivative of morphine characterized by a hydroxyl group (-OH) at the C-10 position of the morphinan skeleton. Unlike many clinically utilized opioids, it is primarily recognized as a trace-level oxidative degradation product in morphine-based pharmaceuticals and a metabolite in biotransformation studies. Its discovery emerged from investigations into morphine stability and metabolism, revealing complex structure-activity relationships within the opioid class. This compound exemplifies the critical balance between therapeutic efficacy and chemical stability in opioid formulations, serving as both a chemical marker for product integrity and a tool for probing opioid receptor interactions. Research on 10-hydroxymorphine spans impurity profiling, analytical detection methodologies, and preliminary pharmacological assessments, positioning it at the intersection of pharmaceutical chemistry and neuroscience [2] [6] [8].
10-Hydroxymorphine (Chemical Name: Morpha‑3,6,10‑triol, 7,8‑didehydro‑4,5α‑epoxy‑17‑methyl‑, (5α,6α,10α)*; CAS Registry Number: 131563-73-0) has the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol. Its defining structural feature is the α‑oriented hydroxyl group at the C‑10 position, a bridge carbon within the morphinan core. This configuration distinguishes it from the parent compound morphine and other derivatives like 10-oxomorphine (the ketone oxidation product). The presence of this polar group enhances water solubility compared to morphine, influencing its chromatographic behavior and analytical detection [3] [6].
Table 1: Chemical Identity Profile of 10-Hydroxymorphine
Property | Specification |
---|---|
Systematic Name | (5α,6α,10α)-17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol |
Synonyms | 10α-Hydroxymorphine, Morphinan-3,6,10-triol, 7,8-didehydro-4,5-epoxy-17-methyl-, (5α,6α,10α)- |
CAS Number | 131563-73-0 |
Molecular Formula | C₁₇H₁₉NO₄ |
Molecular Weight | 301.34 g/mol |
SMILES Notation | CN1CC[C@]23[C@H]4Oc5c(O)ccc(C(O)[C@@H]1[C@@H]2C=C[C@@H]4O)c35 |
InChI Key | ISVKWTNAIRJURI-AKUCRQHZSA-N |
Primary Application | Analytical reference standard, pharmaceutical impurity profiling |
The identification of 10-hydroxymorphine is intrinsically linked to research on morphine's complex degradation pathways. Initial investigations into morphine oxidation during the mid-20th century identified pseudomorphine (morphine dimer) and morphine N-oxide as major impurities. The specific characterization of 10-hydroxymorphine emerged later, facilitated by advances in chromatographic separation and spectroscopic techniques. A pivotal study in 1990 definitively identified it as a "morphine impurity with opioid activity" in pharmaceutical products, resolving its structure as 10α-hydroxymorphine [8].
While the exact date of its first synthesis is less documented than core morphine derivatives like codeine or heroin, synthetic routes to 10-hydroxymorphine were developed in parallel with research on C-ring modified morphinans. Hungarian researchers at the Alkaloida Chemical Company and the University of Debrecen played significant roles in advancing the chemistry of C‑10 modified morphinans during the latter half of the 20th century, building upon János Kabay's pioneering extraction processes for morphine alkaloids from poppy straw [5]. These efforts focused on understanding the impact of structural modifications at various ring positions on opioid receptor affinity and efficacy. The synthesis of 10-hydroxymorphine likely involved either:
Its discovery underscored the inherent chemical instability of morphine in pharmaceutical matrices and highlighted the potential biological activity of minor degradation components.
10-Hydroxymorphine arises primarily through the oxidative degradation of morphine, particularly in solid dosage forms. Key factors influencing its formation include:
Table 2: Key Degradation Products in Morphine Sulfate Formulations
Impurity Name | Origin/Mechanism | Relationship to 10-Hydroxymorphine |
---|---|---|
10-Hydroxymorphine | Oxidative degradation at C-10 | Primary product; may further oxidize to ketone |
10-Oxomorphine | Further oxidation of 10-Hydroxymorphine | Downstream degradation product |
Pseudomorphine | Dimerization via phenolic oxidation | Parallel degradation pathway |
Morphine N-Oxide | Oxidation of the tertiary amine (N-17) | Parallel degradation pathway |
5-(Hydroxymethyl)-2-furfural (5-HMF) | Acid-catalyzed sugar degradation (excipient) | Potential contributor to oxidative environment |
Monitoring 10-hydroxymorphine is critical for ensuring the shelf-life and safety of morphine drug products. Regulatory guidelines (ICH Q3B) stipulate identification thresholds for degradation products, typically 0.1-0.5% depending on the daily dose. Its detection relies on sensitive chromatographic methods:
Although not a clinically used drug, 10-hydroxymorphine exhibits measurable opioid receptor activity:
Table 3: Comparative Bioactivity Profile of Morphine and Related Compounds
Compound | Primary Pharmacological Activity | Relative Potency (Approx.) | Significance in Context |
---|---|---|---|
Morphine | Full μ-opioid receptor (MOR) agonist | 1.0 (Reference) | Gold standard analgesic; subject to degradation |
Morphine-6-glucuronide (M6G) | Active MOR metabolite | 2-4x Morphine (analgesic) | Contributes significantly to morphine's effects |
10-Hydroxymorphine | MOR agonist (Partial/Full?) | Lower than Morphine | Active degradation product; impurity of concern |
10-Oxomorphine | Likely low/negligible opioid activity | Insignificant | Further degradation product of 10-Hydroxymorphine |
Codeine | Prodrug (metabolized to Morphine) | 0.1x Morphine | Structurally related (3-O-methylmorphine) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7